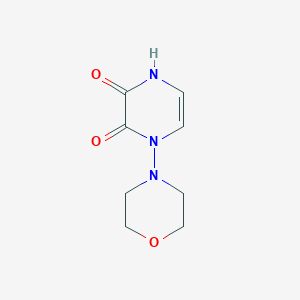
1-Morpholino-1,4-dihydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydropyrazine-2,3-dione is a chemical compound with the CAS Number: 931-18-0 . It has a molecular weight of 112.09 and is typically stored at -20°C . It is a solid substance .
Synthesis Analysis
The synthesis of 1,4-dihydropyrazine-2,3-dione and its derivatives is a topic of ongoing research . The compound has been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Chemical Reactions Analysis
The chemical reactions involving 1,4-dihydropyrazine-2,3-dione are complex and varied . The compound is known to participate in a wide range of reactions, contributing to its diverse pharmaceutical applications .Physical And Chemical Properties Analysis
1,4-Dihydropyrazine-2,3-dione is a solid substance . It is typically stored at -20°C . Its molecular weight is 112.09 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Morpholine derivatives have been utilized in the synthesis of diverse compounds, such as dihydropyrano[c]chromenes, through one-pot multicomponent reactions in water, highlighting their role in promoting eco-friendly synthetic routes. These reactions demonstrate the utility of morpholine as a catalyst, contributing to mild reaction conditions, good yields, and reduced environmental impact (Heravi et al., 2011).
- Another study emphasized morpholine's role in facilitating the synthesis of complex molecular structures, such as dihydropyrazoles, which have potential applications in antimicrobial drug development. The study showcases the design and synthesis of dihydropyrazole derivatives containing morpholine, which exhibited promising antimicrobial activities, particularly against Gram-positive bacteria strains (Wang et al., 2015).
Material Science and Biomedical Applications
- Morpholine-2,5-diones, as depsipeptide analogues of cyclic dipeptides, have been reviewed for their synthetic challenges and biomedical applications. These compounds are interesting for their biodegradability and potential in drug delivery systems, demonstrating the versatility of morpholine derivatives in the development of new materials and therapeutics (Vinšová, 2001).
Structural and Mechanistic Insights
- Research on the structural identification between phthalazine-1,4-diones and N-aminophthalimides via Vilsmeier reaction provided insights into nitrogen cyclization and tautomerization. This study not only elucidates the reaction mechanisms but also the potential of morpholine derivatives in probing structural divergences and transformations in organic compounds (Chung et al., 2021).
Catalysis and Organic Synthesis
- The catalytic applications of morpholine derivatives in organic synthesis have been highlighted through the development of efficient methods for constructing complex molecular frameworks, such as 1H-naphtho[2,3-c]pyran-5,10-diones. These methodologies underscore the importance of morpholine and its derivatives in facilitating novel synthetic pathways and enhancing the efficiency of organic transformations (Kobayashi et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-7-8(13)11(2-1-9-7)10-3-5-14-6-4-10/h1-2H,3-6H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJSPRMGNHKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-1,4-dihydropyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

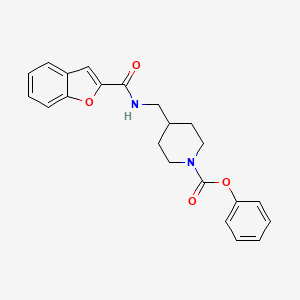

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2959007.png)
![1-((1R,5S)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2959009.png)
![N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2959010.png)

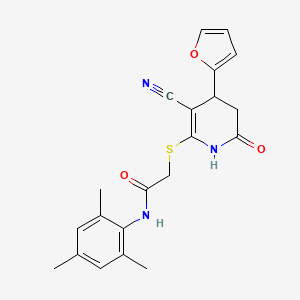

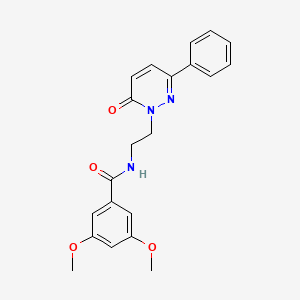
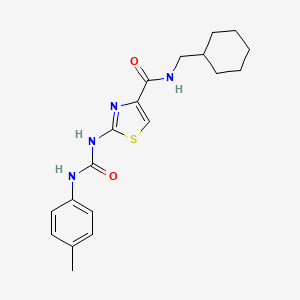
![4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2959018.png)
![Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2959019.png)
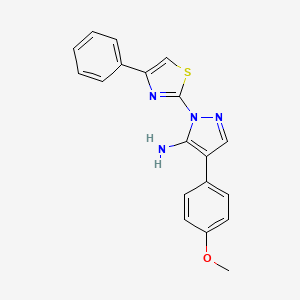
![5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2959021.png)